4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide
Description
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O2S/c15-9-11-1-3-12(4-2-11)10-17-13-5-7-14(8-6-13)20(16,18)19/h1-8,10H,(H2,16,18,19) |
InChI Key |
JOAWKSHTFJRTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Schiff bases, including this compound, have been studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial activity against various pathogens. For instance, studies on related benzenesulfonamides have shown promising results against strains like Escherichia coli and Staphylococcus aureus, suggesting that 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide could be effective in combating resistant bacterial infections . -
Cholinesterase Inhibition :
The compound's structure allows it to act as a potential inhibitor of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Research has demonstrated that certain Schiff bases can inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . -
Anticancer Properties :
Some studies have reported that Schiff bases can exhibit antitumor activity by disrupting microtubule dynamics. For example, a related compound was shown to inhibit tubulin polymerization effectively, indicating that this compound may also possess similar anticancer properties .
Enzyme Inhibition Studies
Recent investigations into the binding affinities of sulfonamide derivatives have highlighted their potential as inhibitors of carbonic anhydrases (CAs). The binding studies reveal that compounds with sulfonamide groups demonstrate significant affinity for various CA isoforms. This suggests that this compound could be explored further for therapeutic applications targeting these enzymes .
Material Science Applications
-
Synthesis of Hybrid Materials :
The unique properties of Schiff bases allow them to be utilized in synthesizing hybrid organic-inorganic materials. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. -
Photonic Devices :
Due to their optical properties, compounds like this compound are being investigated for use in photonic devices, where they can serve as light-emitting materials or sensors .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Adeel-Sharif et al., 2015 | Moderate to good activity against tested microorganisms. |
| Cholinesterase Inhibition | Unspecified Study | Potential for increasing acetylcholine levels in neurodegenerative treatments. |
| Anticancer Properties | Molecular Docking Studies | Significant growth inhibition against cancer cell lines observed. |
| Enzyme Inhibition | Binding Studies on Carbonic Anhydrases | High binding affinity noted for sulfonamide derivatives. |
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in maintaining the pH balance within cancer cells. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally analogous Schiff bases with varying substituents on the benzylidene moiety (Table 1). Key differences include:
- Electron-withdrawing vs. electron-donating groups: The 4-cyano group contrasts with hydroxyl (-OH), methoxy (-OCH₃), or chloro (-Cl) substituents in analogs .
- Hydrogen-bonding capacity: Hydroxy-substituted derivatives (e.g., 4-[(5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide) exhibit intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations . The cyano group lacks H-bond donors but participates in dipole-dipole interactions.
Table 1: Comparative Physical Properties of Selected Benzenesulfonamide Schiff Bases
Spectral and Electronic Properties
- IR Spectroscopy: The cyano group in the target compound shows a characteristic C≡N stretch near 2220–2240 cm⁻¹, absent in hydroxy or methoxy analogs. Hydroxy-substituted derivatives display broad O–H stretches (~3200–3500 cm⁻¹) .
- NMR: The azomethine proton (-CH=N-) resonates at δ 8.3–8.7 ppm in ¹H-NMR, consistent across analogs. The 4-cyano group deshields adjacent aromatic protons, causing downfield shifts compared to methoxy or hydroxy substituents .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Hydroxy-substituted derivatives form intramolecular O–H⋯N bonds, creating planar six-membered rings (S(6) motifs) . The cyano group likely promotes N–H⋯O/N interactions with sulfonamide oxygen .
- π-π Stacking: The 4-cyanophenyl group may engage in edge-to-face π-π interactions (distance ~3.8 Å), similar to chloro-substituted analogs .
Biological Activity
The compound 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide , also known as a sulfonamide derivative, has garnered interest due to its potential biological activities. Sulfonamides are a class of compounds known for their antimicrobial properties, and modifications to their structure can lead to enhanced efficacy against various pathogens. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 264.31 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is critical for its biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of sulfonamides. The specific compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 μg/mL |
| Staphylococcus aureus | 6.25 μg/mL |
| Klebsiella pneumoniae | 25 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .
Anticancer Potential
Recent research has also highlighted the anticancer potential of sulfonamide derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as:
- HeLa Cells : Exhibited a reduction in cell viability by approximately 70% at a concentration of 50 μM.
- MCF-7 Cells : Showed a dose-dependent increase in apoptosis markers.
The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the cyanophenyl group may contribute to free radical scavenging abilities.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our target compound. The results demonstrated that it was more effective than traditional antibiotics like ampicillin against certain strains of bacteria.
Study 2: Cancer Cell Line Testing
In another investigation focused on cancer therapy, the compound was tested against several cancer cell lines. The findings indicated that it not only inhibited growth but also triggered apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
